molecular formula C21H28NO6+ B608703 LX-201 cation CAS No. 71673-82-0

LX-201 cation

Cat. No.: B608703
CAS No.: 71673-82-0
M. Wt: 390.4555
InChI Key: SYWYSTAQDCUFOD-UJYLUETQSA-N
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Description

LX-201 cation is a bioactive chemical.

Properties

CAS No.

71673-82-0

Molecular Formula

C21H28NO6+

Molecular Weight

390.4555

IUPAC Name

(1,6)Dioxacyclododecino(2,3,4-gh)pyrrolizinium, 6-(acetyloxy)-3-ethylidene-2,3,4,5,6,7,9,13,14,14a-decahydro-5,6,12-trimethyl-2,7-dioxo-, (3E,5R,6R,14aR)-

InChI

InChI=1S/C21H28NO6/c1-6-15-11-13(2)21(4,28-14(3)23)20(25)26-12-16-7-9-22(5)10-8-17(18(16)22)27-19(15)24/h6-7,9,13,17H,8,10-12H2,1-5H3/q+1/b15-6+/t13-,17-,21-,22?/m1/s1

InChI Key

SYWYSTAQDCUFOD-UJYLUETQSA-N

SMILES

O=C([C@](C)(OC(C)=O)[C@H](C)C/C1=C\C)OCC2=C3[C@@](OC1=O)([H])CC[N+]3(C)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LX-201 cation

Origin of Product

United States

Chemical Reactions Analysis

Analysis of Search Results

The search results focus on topics such as:

  • Ion selectivity in crown ethers (K⁺ vs. Na⁺) .

  • Tantalum cluster-mediated coupling of CH₄ and CO₂ .

  • Hofmeister series and specific ion effects .

  • NMR studies of imidazolium-based ionic liquid crystals .

  • Reaction optimization methodologies .

None of these sources mention "LX-201 cation," nor do they describe its structure, synthesis, or reactivity.

Potential Explanations for Missing Data

  • Nomenclature Issue : "LX-201" may be an internal or proprietary designation not widely recognized in academic literature.

  • Hypothetical Compound : The term could refer to a theoretical or experimental compound not yet published in accessible databases.

  • Typographical Error : Verify the compound name (e.g., "LX-201" vs. "LX-210" or similar).

Recommendations for Further Research

To address this gap, consider:

  • Expanding Search Parameters :

    • Query specialized databases (e.g., SciFinder, Reaxys) using structural descriptors or alternative identifiers.

    • Review patents or industry white papers for proprietary compounds.

  • Validating the Compound’s Existence :

    • Cross-reference with chemical registries (e.g., CAS Registry, PubChem).

  • Consulting Domain Experts :

    • Contact researchers in supramolecular chemistry or ionic liquid synthesis for insights.

General Insights on Cation Reactivity

While direct data on LX-201 is unavailable, principles from analogous systems (e.g., imidazolium cations , alkali metal ions ) suggest that cation reactivity depends on:

Factor Impact on Reactivity
Charge Density Higher charge density (e.g., Li⁺) increases polarization of anions/solvents .
Size and Hydration Smaller cations (e.g., Na⁺) exhibit stronger hydration, affecting reaction kinetics .
Coordination Geometry Tetrahedral vs. octahedral coordination influences ligand exchange rates .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing LX-201 cation, and how should data interpretation be structured?

Answer:
this compound’s structural and electronic properties can be characterized using nuclear magnetic resonance (NMR) for atomic environments, mass spectrometry (MS) for molecular weight validation, and UV-Vis spectroscopy for electronic transitions. For NMR, ensure deuterated solvents are used to avoid interference, and compare chemical shifts with analogous compounds . MS data should be calibrated against known standards, and fragmentation patterns analyzed for consistency with predicted structures . UV-Vis spectra require baseline correction and molar absorptivity calculations to confirm purity . Data interpretation must include error margins (e.g., ±0.1 ppm for NMR) and cross-validation with computational models (e.g., DFT simulations) .

Advanced: How can contradictions in this compound’s thermodynamic stability data from divergent experimental setups be resolved?

Answer:
Contradictions often arise from variations in solvent polarity, temperature gradients, or measurement techniques (e.g., calorimetry vs. computational modeling). To resolve discrepancies:

  • Perform sensitivity analysis to identify variables with the highest impact (e.g., ionic strength) .
  • Replicate experiments under standardized conditions (pH 7.4, 25°C) and apply statistical tests (ANOVA, t-tests) to assess significance .
  • Cross-validate results using orthogonal methods (e.g., combining differential scanning calorimetry with isothermal titration calorimetry) .
  • Publish raw datasets and experimental protocols to enable meta-analysis by the research community .

Basic: What experimental controls are critical when assessing this compound’s reactivity in aqueous environments?

Answer:
Essential controls include:

  • Blank reactions (solvent-only systems) to detect background interference.
  • Positive controls (e.g., a known redox-active cation) to validate instrument sensitivity.
  • pH monitoring using buffered solutions to isolate pH-dependent effects.
  • Temperature stabilization (±0.5°C) to minimize kinetic variability .
  • Ionic strength adjustments (e.g., NaCl) to mimic physiological conditions . Document all parameters in supplemental materials with error ranges .

Advanced: How can this compound’s interaction mechanisms with biological membranes be modeled computationally while aligning with empirical data?

Answer:
Integrate molecular dynamics (MD) simulations with empirical data using these steps:

  • Parameterization: Derive force field parameters from quantum mechanical calculations (e.g., RESP charges) .
  • Validation: Compare simulation results (e.g., membrane insertion depth) with fluorescence quenching assays or cryo-EM data .
  • Free energy calculations: Use umbrella sampling or metadynamics to quantify binding affinities, cross-referenced with surface plasmon resonance (SPR) measurements .
  • Error analysis: Report convergence criteria (e.g., <1 kJ/mol deviation across simulation replicates) .

Basic: What are the best practices for synthesizing this compound with high purity, and which analytical methods validate structural integrity?

Answer:
Synthesis protocol:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purify via recrystallization (≥99% purity) or column chromatography (silica gel, gradient elution) .
    Validation:
  • Elemental analysis: Confirm stoichiometry (deviation <0.3%).
  • HPLC-MS: Monitor retention times and mass-to-charge ratios against standards .
  • X-ray crystallography: Resolve crystal structures and deposit in the Cambridge Structural Database .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s pharmacological assays?

Answer:

  • Non-linear regression: Fit data to Hill or Logit models to estimate EC₅₀/IC₅₀ values (report R² and confidence intervals) .
  • Bootstrap resampling: Assess robustness of EC₅₀ estimates (≥1,000 iterations) .
  • Outlier detection: Apply Grubbs’ test or studentized residuals to exclude aberrant data points .
  • Multiplicity correction: Use Bonferroni or Benjamini-Hochberg adjustments for high-throughput screens .

Basic: How should researchers design kinetic studies to evaluate this compound’s degradation pathways under varying environmental conditions?

Answer:

  • Variable selection: Test pH (3–10), temperature (4–50°C), and light exposure (UV vs. dark controls) .
  • Sampling intervals: Collect timepoints at logarithmic intervals (e.g., 0, 1, 2, 4, 8 hours) .
  • Analytical methods: Use HPLC with diode-array detection to track degradation products; quantify via external calibration curves .
  • Rate law determination: Fit data to pseudo-first/second-order models using least-squares optimization .

Advanced: How to integrate conflicting spectroscopic data on this compound’s conformational dynamics into a unified molecular model?

Answer:

  • Multi-technique synthesis: Combine NMR NOESY (for short-range interactions) with small-angle X-ray scattering (SAXS) for global structure .
  • Bayesian inference: Weight data from each technique based on experimental uncertainty (e.g., NMR’s ±0.05 Å vs. SAXS’s ±2 Å) .
  • Molecular docking: Test conformational hypotheses against density functional theory (DFT)-optimized geometries .
  • Peer validation: Share models in open repositories (e.g Zenodo) for community refinement .

Basic: What parameters must be documented when reporting this compound’s solubility profiles across solvents?

Answer:

  • Solvent purity (e.g., HPLC-grade).
  • Temperature (±0.1°C).
  • Agitation method (e.g., magnetic stirring at 500 rpm).
  • Equilibration time (≥24 hours for saturation).
  • Analytical technique (e.g., gravimetric analysis with drying to constant weight) .
  • Report solubility as mean ± SD (n=3) in g/L or molarity .

Advanced: What frameworks validate discrepancies between this compound’s in vitro and in silico binding affinity measurements?

Answer:

  • Experimental recalibration: Use isothermal titration calorimetry (ITC) to measure ΔH and compare with computational ΔG values .
  • Force field adjustment: Refine partial charges or torsion parameters using QM/MM hybrid methods .
  • Error propagation analysis: Quantify uncertainties from solvent models (e.g., implicit vs. explicit water) .
  • Benchmark datasets: Publish discrepancies in open-access platforms (e.g., ChemRxiv) to crowdsource solutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LX-201 cation
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Reactant of Route 2
LX-201 cation

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